molecular formula C9H7N3O2 B1405330 1-(2-Pyridyl)imidazole-5-carboxylic Acid CAS No. 1779128-15-2

1-(2-Pyridyl)imidazole-5-carboxylic Acid

Cat. No.: B1405330
CAS No.: 1779128-15-2
M. Wt: 189.17 g/mol
InChI Key: ZGIMCHRETPQPNW-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)imidazole-5-carboxylic Acid (CAS No. 1779128-15-2) is a heterocyclic compound featuring an imidazole core substituted with a 2-pyridyl group at position 1 and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, medicinal chemistry, and materials science. The pyridyl group enhances metal-binding capabilities, while the carboxylic acid enables functionalization into esters or amides for diverse applications .

Properties

IUPAC Name

3-pyridin-2-ylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-10-6-12(7)8-3-1-2-4-11-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIMCHRETPQPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)imidazole-5-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of the imidazole ring under mild conditions, accommodating various functional groups . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridyl)imidazole-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the nitrogen atoms in the rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-Pyridyl)imidazole-5-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)imidazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, coordination with metal ions, or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 1-(2-Pyridyl)imidazole-5-carboxylic Acid, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
This compound 2-Pyridyl (1), COOH (5) Not explicitly provided Metal coordination, precursor for bioactive molecules
1-Methylimidazole-5-carboxylic Acid Methyl (1), COOH (5) ~142.1 (estimated) Intermediate in drug synthesis; lower polarity
1-Ethyl-1H-imidazole-5-carboxylic Acid Ethyl (1), COOH (5) ~156.2 (estimated) Increased lipophilicity for membrane permeability
1-Benzyl-5-nitroimidazole-4-carboxylic Acid Benzyl (1), NO₂ (5), COOH (4) 277.23 Antimicrobial activity; nitro group enhances reactivity
2-(Pyridin-4-yl)-1H-benzo[d]imidazole-5-carboxylic Acid Pyridin-4-yl (2), COOH (5) 255.23 Broader aromatic system for π-stacking interactions
Etomidate (Ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid) α-Methylbenzyl (1), COOEt (5) 244.3 Anesthetic agent; esterification improves bioavailability
Key Observations:
  • Substituent Position : The placement of the carboxylic acid at position 5 (vs. 4 in ) optimizes hydrogen-bonding interactions in drug-receptor binding .
  • Pyridyl vs. Aromatic Groups : The 2-pyridyl group in the target compound enhances metal coordination compared to benzyl or alkyl substituents .
  • Bioactivity : Ester derivatives (e.g., etomidate) exhibit enhanced pharmacological activity due to improved lipid solubility , while nitro groups (e.g., ) contribute to antimicrobial effects.

Biological Activity

1-(2-Pyridyl)imidazole-5-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_10H_8N_2O_2
  • Molecular Weight : 188.18 g/mol

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with imidazole rings exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity.

CompoundTarget OrganismMIC (μM)
This compoundStaphylococcus aureus≤ 1
This compoundEscherichia coli≤ 2

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antitubercular Activity

Research has demonstrated that derivatives of imidazole, including this compound, possess antitubercular activity against Mycobacterium tuberculosis. A study reported that certain imidazo[1,2-a]pyridine derivatives exhibited MIC values as low as 0.006 μM against drug-sensitive strains of M. tuberculosis, indicating a potential for developing novel treatments for tuberculosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
  • Disruption of Membrane Integrity : It can disrupt the integrity of bacterial membranes, leading to cell lysis.
  • Targeting Specific Proteins : Similar compounds have been shown to inhibit interactions between proteins critical for bacterial survival.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and screened them against multiple pathogens. The results indicated that this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria .

Antitubercular Screening

Another research effort focused on screening imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The study found that compounds similar to this compound had low nanomolar MICs against both sensitive and multidrug-resistant strains . This highlights the potential of this compound class in combating tuberculosis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways and potential side effects.

ParameterValue
BioavailabilityHigh
Half-lifeTBD
ClearanceTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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